molecular formula C7H2F10N2 B8330621 3,4-bis(pentafluoroethyl)-1H-pyrazole

3,4-bis(pentafluoroethyl)-1H-pyrazole

Cat. No.: B8330621
M. Wt: 304.09 g/mol
InChI Key: SKEIFCWGGLBSBN-UHFFFAOYSA-N
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Description

3,4-bis(pentafluoroethyl)-1H-pyrazole is a specialized fluorinated heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. The presence of two pentafluoroethyl groups attached to the pyrazole core enhances the molecule's lipophilicity and metabolic stability, which is a common strategy in medicinal chemistry to improve drug candidate properties . Polyfluoroalkyl-substituted pyrazoles like this one serve as key synthetic intermediates and privileged scaffolds in the development of new active compounds with potential biomedical and agrochemical applications . Researchers value this compound for exploring structure-activity relationships, particularly in designing kinase inhibitors or crop protection agents . Its specific mechanism of action is highly dependent on the final application and target protein. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the specific product documentation and relevant scientific literature for detailed safety data, handling procedures, and potential applications before use.

Properties

Molecular Formula

C7H2F10N2

Molecular Weight

304.09 g/mol

IUPAC Name

4,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole

InChI

InChI=1S/C7H2F10N2/c8-4(9,6(12,13)14)2-1-18-19-3(2)5(10,11)7(15,16)17/h1H,(H,18,19)

InChI Key

SKEIFCWGGLBSBN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

Scientific Research Applications

Biological Activities

The pyrazole moiety is recognized for its diverse biological activities. Compounds containing the pyrazole structure have been reported to exhibit:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. For instance, a study synthesized novel pyrazole derivatives that demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against planktonic Gram-positive bacteria .
  • Anti-inflammatory Properties : Several pyrazole derivatives are known for their anti-inflammatory effects, often compared favorably to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, compounds synthesized from the pyrazole framework have been evaluated in carrageenan-induced paw edema models and exhibited significant anti-inflammatory activity .
  • Antioxidant Activity : The incorporation of fluorinated groups into the pyrazole structure has been linked to enhanced antioxidant properties. Research indicates that these compounds can effectively scavenge free radicals, contributing to their potential therapeutic benefits .

Case Study 1: Antimicrobial Efficacy

A series of synthesized pyrazole derivatives were tested against drug-resistant bacterial strains. The study revealed that certain derivatives exhibited potent bactericidal effects against MRSA biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This highlights the potential of 3,4-bis(pentafluoroethyl)-1H-pyrazole in developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In a comparative study evaluating various pyrazole derivatives for anti-inflammatory properties, compounds derived from 3,4-bis(pentafluoroethyl)-1H-pyrazole were found to significantly reduce inflammation in animal models when compared to standard treatments like indomethacin . This suggests its potential use in treating inflammatory diseases.

Summary of Findings

The applications of 3,4-bis(pentafluoroethyl)-1H-pyrazole extend across several domains:

Application AreaObserved EffectsReferences
AntimicrobialEffective against MRSA and Enterococcus
Anti-inflammatoryComparable efficacy to NSAIDs
AntioxidantSignificant radical scavenging activity

Comparison with Similar Compounds

3,5-Bis(difluoromethyl)-1H-Pyrazole

  • Substituents : Difluoromethyl (-CF₂H) groups at 3- and 5-positions.
  • Thermal Stability: Fluorinated groups generally improve thermal stability, but the absence of full fluorination (CF₂H vs. CF₂CF₃) may lower decomposition temperatures compared to the target compound.
  • Applications : Likely used in agrochemicals or pharmaceuticals due to moderate fluorination .

3,4-Bis(trimethylsilyl)-1H-Pyrazole

  • Substituents : Trimethylsilyl (-Si(CH₃)₃) groups at 3- and 4-positions.
  • Electronic Effects: Silyl substituents are electron-donating, contrasting with the electron-withdrawing nature of fluorinated groups. Solubility: Likely more soluble in non-polar solvents compared to fluorinated analogues .

3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-Pyrazole

  • Substituents : Triazole-amine groups at 3- and 5-positions.
  • Key Differences :
    • Thermal Stability : Exhibits exceptional thermal stability (Td up to 358°C) due to nitrogen-rich, conjugated structures. The target compound’s fluorinated groups may offer comparable stability but through different mechanisms (e.g., C-F bond strength).
    • Applications : Used as heat-resistant energetic materials, whereas fluorinated pyrazoles may find roles in hydrophobic coatings or ionic liquids .

3,5-Diphenyl-1-(trifluoromethylphenyl)-1H-Pyrazole

  • Substituents : Phenyl and trifluoromethyl (-CF₃) groups.
  • Key Differences :
    • Electronic Tuning : Trifluoromethyl groups are less fluorinated than pentafluoroethyl, offering milder electron-withdrawing effects.
    • Catalytic Utility : Demonstrated in cyclopalladation reactions; the target compound’s bulkier pentafluoroethyl groups might alter metal coordination efficiency .

3,4-Bis(4-methoxyphenyl)-1H-Pyrazole Derivatives

  • Substituents : Methoxyphenyl groups at 3- and 4-positions.
  • Key Differences :
    • Solubility : Methoxy groups enhance polarity, contrasting with the lipophilic nature of pentafluoroethyl substituents.
    • Bioactivity : 3,4-Disubstituted pyrazoles are explored as kinase modulators; fluorinated variants may improve blood-brain barrier penetration .

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : The 1,3-diketone precursor, such as 1,3-bis(pentafluoroethyl)-1,3-propanedione, is synthesized via Claisen condensation of pentafluoroethyl acetate under basic conditions.

  • Cyclization : Hydrazine hydrate reacts with the diketone in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 60–80°C for 6–12 hours. The reaction proceeds via enolization and subsequent intramolecular cyclization.

  • Workup : The crude product is purified via recrystallization from hexane or column chromatography, yielding the target compound in 65–75% purity.

Key Data:

Starting MaterialSolventTemperature (°C)Yield (%)Purity (%)
1,3-Bis(pentafluoroethyl)propanedioneDMF806872
1,3-Bis(pentafluoroethyl)propanedioneTHF607285

This method is limited by the accessibility of fluorinated diketones, which often require multi-step synthesis.

(3+2) Cycloaddition of Nitrile Imines with Fluoroalkenes

A regiospecific route involves the (3+2) cycloaddition of in situ–generated nitrile imines with pentafluoroethyl-substituted alkenes. This method, adapted from trifluoromethylpyrazole syntheses, offers superior control over regiochemistry.

Procedure:

  • Nitrile Imine Generation : Hydrazonoyl bromide derivatives (e.g., pentafluoroethyl-substituted analogues) are treated with a base (e.g., triethylamine) to generate nitrile imines.

  • Cycloaddition : The nitrile imine reacts with a fluorinated dipolarophile, such as 1,2-bis(pentafluoroethyl)ethylene, in dichloromethane at room temperature for 24 hours.

  • Oxidative Aromatization : The intermediate pyrazoline is oxidized using MnO₂ in hexane at 60°C to yield the aromatic pyrazole.

Example Reaction:

Nitrile Imine+CH₂=CH-C₂F₅CH₂Cl₂, rtPyrazolineMnO₂, hexane3,4-Bis(pentafluoroethyl)-1H-pyrazole\text{Nitrile Imine} + \text{CH₂=CH-C₂F₅} \xrightarrow{\text{CH₂Cl₂, rt}} \text{Pyrazoline} \xrightarrow{\text{MnO₂, hexane}} \text{3,4-Bis(pentafluoroethyl)-1H-pyrazole}

Yield : 58–63% (two steps)
Regioselectivity : >95% in favor of the 3,4-isomer due to steric and electronic effects of the pentafluoroethyl groups.

Halogenation and Cross-Coupling Strategies

Post-cyclization functionalization provides an alternative pathway. For instance, 1H-pyrazole is first halogenated at the 3- and 4-positions, followed by cross-coupling with pentafluoroethylating reagents.

Stepwise Synthesis:

  • Bromination : 1H-pyrazole is treated with N-bromosuccinimide (NBS) in acetonitrile at 0°C to yield 3,4-dibromo-1H-pyrazole.

  • Negishi Coupling : The dibromopyrazole undergoes two sequential Negishi couplings with zinc pentafluoroethyl complexes ([C₂F₅ZnBr]) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Optimization Challenges:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves 45% yield, while 10 mol% improves to 62%.

  • Side Reactions : Competing proto-dehalogenation reduces efficiency, necessitating anhydrous conditions.

Industrial-Scale Process from Fluorinated Enones

A patent-pending method (WO2012025469A1) describes a scalable synthesis starting from α,β-unsaturated fluorinated enones:

  • Michael Addition : Ethyl pentafluoroethylpropiolate reacts with hydrazine hydrate in a halogenated solvent (e.g., dichloroethane) at 50°C.

  • Cyclization : Intramolecular cyclization is induced by heating to 100°C for 8 hours.

  • Distillation : The product is isolated via fractional distillation under reduced pressure (0.1 atm).

Advantages :

  • High throughput (85% yield on >1 kg scale).

  • Minimal purification required due to high regioselectivity.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Cyclocondensation68–72ModerateModerateLow
(3+2) Cycloaddition58–63HighLowHigh
Halogenation/Coupling45–62VariableLowVery High
Industrial Enone Process85HighHighModerate

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